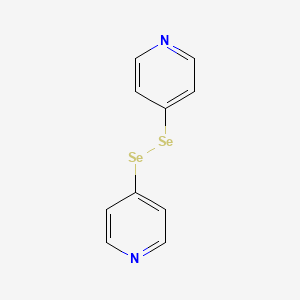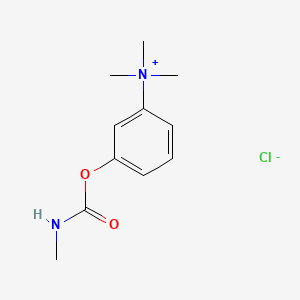
Ammonium, (3-(methylcarbamoyloxy)phenyl)trimethyl-, chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methochloride of N-methylurethane of 3-dimethylaminophenol is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is derived from 3-dimethylaminophenol, a phenolic compound known for its diverse chemical reactivity and utility in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Methochloride of N-methylurethane of 3-dimethylaminophenol typically involves the reaction of 3-dimethylaminophenol with N-methylurethane under specific conditions. The process begins with the synthesis of 3-dimethylaminophenol, which can be achieved by reacting dimethylamine with resorcinol in the presence of an aqueous solution . The crude product is then purified through vacuum distillation to obtain high-purity 3-dimethylaminophenol .
Industrial Production Methods
In an industrial setting, the production of Methochloride of N-methylurethane of 3-dimethylaminophenol involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for various applications.
化学反应分析
Types of Reactions
Methochloride of N-methylurethane of 3-dimethylaminophenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce amine derivatives.
科学研究应用
Methochloride of N-methylurethane of 3-dimethylaminophenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Methochloride of N-methylurethane of 3-dimethylaminophenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
相似化合物的比较
Similar Compounds
Similar compounds to Methochloride of N-methylurethane of 3-dimethylaminophenol include:
N-methylurethane: A related compound with similar chemical properties.
3-dimethylaminophenol: The parent compound from which Methochloride of N-methylurethane of 3-dimethylaminophenol is derived.
N-methylformamide: Another compound with comparable reactivity and applications.
Uniqueness
Its ability to undergo various chemical reactions and its utility in multiple fields make it a valuable compound for research and industrial purposes .
属性
CAS 编号 |
64051-06-5 |
|---|---|
分子式 |
C11H17ClN2O2 |
分子量 |
244.72 g/mol |
IUPAC 名称 |
trimethyl-[3-(methylcarbamoyloxy)phenyl]azanium;chloride |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-12-11(14)15-10-7-5-6-9(8-10)13(2,3)4;/h5-8H,1-4H3;1H |
InChI 键 |
HVJNBDDRSWGYDA-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)OC1=CC=CC(=C1)[N+](C)(C)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


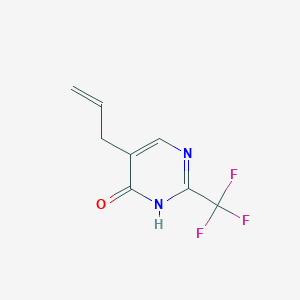

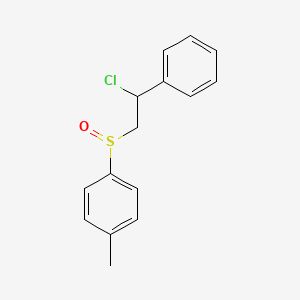

![6-(m-Tolyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B12813790.png)

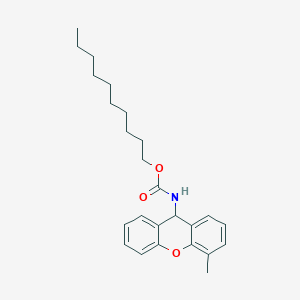
![3a-Chloro-2,3a,4,5,6,7,8,9-octahydro-3H-cycloocta[c]pyrazol-3-one](/img/structure/B12813802.png)
![(2R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-3-oxooxolan-2-yl benzoate](/img/structure/B12813805.png)
![9,10-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline-2,3-diol hydrochloride](/img/structure/B12813813.png)


